Nickel sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 37 °c: 517 (practically insoluble). The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

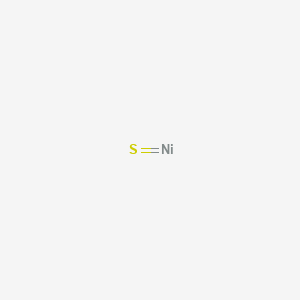

2D Structure

Properties

IUPAC Name |

sulfanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNBZGLDODTKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiS | |

| Record name | nickel(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16812-54-7 (Parent), Array | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801316876 | |

| Record name | Millerite (NiS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] | |

| Record name | Nickel sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfide (NiS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1 | |

| Record name | Nickel sulfide (Ni3S4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide (NiS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16812-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Millerite (NiS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11113-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide (Ni7S6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12503-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heazlewoodite (Ni3S2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfide (NiS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Millerite (NiS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Transition Metal Sulfides in Contemporary Materials Science

Transition metal sulfides (TMSs) are a class of inorganic compounds that have garnered significant attention in contemporary materials science due to their diverse and tunable properties. These materials are utilized in a wide range of applications, including catalysis, energy storage, and electronics. Their utility stems from their unique electronic and structural characteristics, which can be tailored by altering their composition, morphology, and crystal structure. iosrjournals.orgrsc.org

In the realm of catalysis, TMSs are pivotal. For instance, they are instrumental in hydrodesulfurization processes within the petrochemical industry. researchgate.net Furthermore, their potential as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER) is a key area of research, aiming to replace expensive precious metal catalysts like platinum. mdpi.com The electronic structure of TMSs, which can range from metallic to semiconducting, makes them suitable for various electrochemical applications.

For energy storage, transition metal sulfides are explored as electrode materials in supercapacitors and rechargeable batteries. mdpi.comifmo.ru Their higher electrical conductivity and richer redox activity compared to their oxide counterparts make them promising candidates for high-performance energy storage devices. mdpi.com The ability to form various nanostructures with large surface areas further enhances their electrochemical performance by improving ion transport efficiency.

The diverse stoichiometries and the existence of multiple oxidation states for the transition metal cations allow for a wide range of physical and chemical properties. This versatility has made TMSs a cornerstone in the development of advanced materials for a sustainable future.

Overview of Nickel Sulfide Polymorphs and Stoichiometries in Research Contexts

Nickel sulfide (B99878) (NiₓSᵧ) is a notable member of the transition metal sulfide family, exhibiting a rich variety of polymorphs and stoichiometries that are the subject of extensive research. researchgate.net These variations lead to a wide spectrum of properties, making nickel sulfide a versatile material for numerous applications. The different phases of this compound can be synthesized through various methods, including hydrothermal and solvothermal techniques, homogeneous precipitation, and microwave-assisted synthesis. academie-sciences.fracademie-sciences.frosti.gov

The stoichiometry of this compound can range from nickel-rich to sulfur-rich compounds. Some of the most commonly studied stoichiometries in a research context include NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈. iosrjournals.orgacademie-sciences.fraip.org Each of these possesses a unique crystal structure and, consequently, distinct physical and chemical properties.

For example, NiS can exist in two primary polymorphs: the hexagonal α-NiS and the rhombohedral β-NiS (millerite). academie-sciences.frwikipedia.org The transition between these phases is temperature-dependent. wikipedia.org NiS₂ typically adopts a cubic pyrite-type structure. jmaterenvironsci.com The crystal structures of several key this compound polymorphs are summarized in the table below.

| Compound | Mineral Name | Crystal System | Space Group |

|---|---|---|---|

| α-NiS | - | Hexagonal | P6₃/mmc |

| β-NiS | Millerite | Rhombohedral | R3m |

| NiS₂ | Vaesite | Cubic | Pa3 |

| Ni₃S₂ | Heazlewoodite | Rhombohedral | R32 |

| Ni₃S₄ | Polydymite | Cubic | Fd3m |

| Ni₉S₈ | - | Orthorhombic | - |

The selection of a particular polymorph and stoichiometry is crucial for specific applications. For instance, in the context of electrocatalysis for the hydrogen evolution reaction, the catalytic activity can vary significantly between different phases of this compound. rsc.org

Historical Development and Current Trends in Nickel Sulfide Research

The scientific investigation of nickel sulfide (B99878) has evolved significantly over time. Early interest in nickel sulfide was largely driven by its geological significance as a primary ore of nickel. researchgate.netgigametals.com The term "kupfernickel," meaning "devil's copper," was coined by miners in the 1700s, reflecting the challenges in extracting nickel from its ores. gigametals.com

In the 20th century, research on this compound expanded beyond metallurgy to its fundamental chemical and physical properties. The synthesis and characterization of various this compound phases became a focus of inorganic chemistry research. wikipedia.org Early synthetic methods included high-temperature solid-state reactions and precipitation from aqueous solutions. academie-sciences.frwikipedia.org These foundational studies laid the groundwork for understanding the diverse crystal structures and phase transitions of this compound.

Current research on this compound is heavily focused on its application in advanced materials, particularly for energy storage and conversion. A major trend is the development of nanostructured nickel sulfides, such as nanoparticles, nanosheets, and hollow spheres, to enhance their performance in various applications. rsc.orgresearchgate.net These nanostructures offer high surface areas and tailored electronic properties.

In the field of energy storage, this compound is being extensively investigated as an electrode material for supercapacitors and batteries. rsc.orgmdpi.combohrium.com Its high theoretical capacitance and conductivity are key advantages. For energy conversion, this compound is a promising electrocatalyst for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen fuel. acs.orgcsic.espittstate.edu Researchers are exploring strategies like doping, creating heterostructures, and introducing vacancies to further boost its catalytic activity. mdpi.com Another emerging area of interest is the use of this compound in photovoltaics and other optoelectronic devices. rsc.org

Scope and Research Objectives for Nickel Sulfide Based Materials

Solution-Phase Synthesis Approaches

Solution-phase synthesis methods offer versatility and tunability in controlling the size, shape, and phase of this compound nanostructures. These techniques typically involve chemical reactions in liquid media under controlled conditions.

Hydrothermal and Solvothermal Methods for Phase and Morphology Control

Hydrothermal and solvothermal methods are widely utilized for synthesizing this compound nanostructures due to their ability to yield crystalline materials with controlled morphologies and phases, often at relatively low temperatures acs.orgresearchgate.netmdpi.comresearchgate.net. These techniques involve carrying out chemical reactions in sealed autoclaves or reactors, where elevated pressure and temperature drive the crystallization process.

Hydrothermal Synthesis: This method has been employed to produce a variety of this compound morphologies, including hierarchical nanostructures, petal-like, urchin-like, and sphere-like structures, by adjusting reaction time, temperature, and the use of surfactants researchgate.netchalcogen.ro. For instance, NiS hierarchical nanostructures with an average diameter of approximately 600 nm, composed of short nanorods, have been synthesized using Ni(NO₃)₂·6H₂O and thioglycolic acid at 180 °C for 24 hours chalcogen.ro. β-NiS nanoparticles have also been efficiently prepared via a straightforward hydrothermal process, with specific capacities reaching up to 638.34 C g⁻¹ at 1 A g⁻¹ mdpi.com. Furthermore, hydrothermal methods have yielded Ni₃S₄ microflowers and Ni₇S₆ hollow spheres, demonstrating enhanced pseudocapacitive performance and good electrochemical properties, respectively acs.org. Mixed phases, such as Ni₃S₄ and Ni₃S₂, have also been synthesized using hydrothermal routes researchgate.net.

Solvothermal Synthesis: Solvothermal techniques, often combined with microwave heating, allow for the selective synthesis of specific this compound phases. For example, a solvothermal route under microwave heating has successfully synthesized both o-Ni₉S₈ and h-NiS phases with controlled crystal structure, size, and morphology, where the choice of sulfur precursor plays a critical role acs.org. Phase-controlled solvothermal synthesis has also been reported for this compound mdpi.com.

The control over phase and morphology in these methods is often achieved by manipulating parameters such as reaction temperature, precursor concentration, pH, reaction time, and the presence of capping agents or surfactants acs.orgresearchgate.netchalcogen.ro. For example, different temperatures can lead to distinct phases, such as NiS and Ni₃S₂ researchgate.net.

Sonochemical Synthesis Techniques

Sonochemical synthesis utilizes ultrasonic irradiation to induce chemical reactions, often leading to unique nanostructures with enhanced properties due to cavitation effects mdpi.com. This method offers advantages such as rapid reaction rates, controlled particle size, and improved morphology mdpi.comresearchgate.net.

Nickel and cobalt sulfides, including NiS, Ni₃S₄, CoS, and Co₉S₈, have been synthesized sonochemically from various nickel and cobalt precursors and sulfur sources researchgate.netrsc.org. This approach can yield nanoparticles with average crystallite sizes ranging from 7 to 30 nm researchgate.net. Studies have shown that sonochemical synthesis can produce spherical NiS nanoparticles with diameters between 15 and 20 nm, which are often agglomerated into clusters researchgate.net. The method is recognized for its cost-effectiveness and ability to produce materials with good crystalline properties and reduced agglomeration mdpi.com.

Chemical Bath Deposition Methods

Chemical Bath Deposition (CBD) is a simple, cost-effective, and low-temperature solution-phase technique suitable for depositing thin films and nanostructured materials ajol.inforesearchgate.net. This method involves immersing a substrate into a solution containing the precursor ions, allowing for controlled precipitation and film growth.

This compound thin films have been prepared on glass substrates using CBD, employing nickel sulfate (B86663) and sodium thiosulfate (B1220275) as precursors ajol.infojournaljenrr.com. The influence of pH on the properties of the deposited films has been investigated, with acidic conditions (pH 1-5) generally yielding high-quality films ajol.info. For instance, a two-step process involving CBD to deposit a Ni(OH)₂ layer followed by sulfurization has been used to synthesize NiS₂ nanoflake layers, which exhibit a narrow optical bandgap of 1.19 eV rsc.org. CBD offers advantages such as simplicity and the ability to form materials at lower bath temperatures ajol.inforesearchgate.net.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials, significantly reducing reaction times compared to conventional heating nih.govacademie-sciences.fr. This technique allows for precise control over chemical composition and physical morphology, leading to high-quality, pure metal sulfides nih.govacademie-sciences.fr.

NiS nanoparticles have been synthesized using microwave irradiation, with studies investigating the effects of sulfur source concentration, reaction time, and microwave power researchgate.netacademie-sciences.frresearchgate.net. This method has proven effective for producing NiS nanoparticles with excellent electrochemical performance for supercapacitor applications, exhibiting high specific capacitance, low resistance, and excellent cycling stability researchgate.net. Microwave-assisted synthesis can also be combined with solvothermal methods to achieve selective phase synthesis acs.org. The rapid heating and efficient energy transfer characteristic of microwave irradiation contribute to the formation of well-defined nanostructures nih.govacademie-sciences.fr.

Vapor-Phase and Chemical Vapor Deposition (CVD) Techniques

Vapor-phase techniques, particularly Chemical Vapor Deposition (CVD) and its variants, enable the synthesis of high-quality, crystalline nanostructures with controlled dimensionality and stoichiometry.

Chemical Vapor Deposition (CVD): CVD methods allow for the controllable synthesis of ultrathin NiS and NiS₂ nanoplates. By tuning the growth temperature and sulfur powder amounts, 2D non-layered NiS and NiS₂ nanoplates with thicknesses of 2.0 nm and 7.0 nm, respectively, can be selectively prepared as high-quality single crystals sciopen.com. These materials exhibit high electrical conductivities, with NiS and NiS₂ nanoplates reaching 4.6 × 10⁵ S·m⁻¹ and 6.3 × 10⁵ S·m⁻¹, respectively, making them suitable for 2D electronics sciopen.com.

Aerosol-Assisted Chemical Vapor Deposition (AACVD): AACVD has been employed to grow this compound (NiS) nanowires directly on nickel foam (NF) for applications in water oxidation researchgate.net. NiS nanowires produced via AACVD demonstrate excellent oxygen evolution reaction (OER) activity, characterized by low Tafel values and good stability researchgate.net.

Vapor Phase Deposition (Low-Temperature Annealing): Low-temperature annealing in the presence of H₂S gas can be used for vapor phase deposition to directly grow dual-phase this compound structures, such as NiS and Ni₇S₆, on nickel foil mpg.de. These hybrid nanostructures exhibit excellent OER activity, attributed to the heterojunction formed between the different this compound phases mpg.de.

Electrochemical Deposition and Growth Strategies

Electrochemical deposition and growth strategies offer a versatile and scalable approach for fabricating this compound nanostructures directly onto conductive substrates, often resulting in binder-free electrodes with enhanced performance.

Electrochemical Deposition: This technique allows for the direct growth of this compound materials on current collectors, providing free-standing hierarchical nanostructure-based electrodes with a large contact area nih.govmdpi.com. It is considered a green, low-cost, and scalable method for preparing electrode nanomaterials mdpi.com. For example, self-supported Ni₃S₂/NiS composite films on Ni foam have been prepared by one-step electrodeposition using cyclic voltammetry mdpi.com. This approach can yield various nanostructures, including nanoparticles, nanowires, nanorods, nanoflakes, and nanoflowers mdpi.com.

Electrochemical Growth: Direct growth of active materials on conductive substrates, such as nickel foam, eliminates the need for binders and conductive additives, which can improve charge storage performance by enhancing contact surface area and conductivity nih.govmdpi.com. For instance, NiS nanostructures have been deposited by aerosol-assisted chemical vapor deposition onto nickel foam for electrochemical water oxidation researchgate.net.

Data Tables

Table 1: Synthesis Methods and Resulting this compound Phases/Morphologies

| Synthesis Method | Key Precursors/Conditions | Resulting Phases | Morphologies | References |

| Hydrothermal/Solvothermal | Ni(NO₃)₂·6H₂O, thiourea (B124793), surfactants; 180 °C, 24 h (hydrothermal) | NiS, Ni₃S₂, Ni₃S₄, Ni₇S₆, o-Ni₉S₈, h-NiS, mixed phases (Ni₃S₄/Ni₃S₂) | Hierarchical nanostructures, nanorods, petal-like, urchin-like, sphere-like, microflowers, hollow spheres | acs.orgresearchgate.netmdpi.comresearchgate.netchalcogen.ro |

| Sonochemical Synthesis | Ni(CH₃COO)₂·4H₂O, C₂H₅NS; ultrasonic irradiation | NiS, Ni₃S₄, CoS, Co₉S₈ | Nanoparticles (spherical, 7-30 nm), clusters | researchgate.netresearchgate.net |

| Chemical Bath Deposition (CBD) | NiSO₄, Na₂S₂O₃, Ni(OH)₂ (followed by sulfurization); varying pH | NiS, NiS₂ | Thin films, nanoflakes | taylorandfrancis.comrsc.orgajol.infojournaljenrr.com |

| Microwave-Assisted Synthesis | Ni(HAP)₂, TAA, ethylene (B1197577) glycol; microwave irradiation | NiS | Nanoparticles | researchgate.netacademie-sciences.frresearchgate.net |

| Vapor Phase Deposition (CVD/AACVD) | Ni(diethyldithiocarbamate), H₂S gas; controlled temperature | NiS, NiS₂, Ni₇S₆ | Nanoplates, nanowires, microcrystals | sciopen.comresearchgate.netmpg.de |

| Electrochemical Deposition/Growth | Ni(NO₃)₂, thiourea; cyclic voltammetry, Watts bath recipe | NiS, Ni₃S₂, Ni₃S₄, Ni₃S₂/NiS composites | Nanoparticles, nanowires, nanorods, nanoflakes, nanoflowers, composite films, nanostructures on foam | mdpi.comresearchgate.net |

Table 2: Selected Properties and Performance Metrics of this compound Nanostructures

| Synthesis Method | Phase(s) | Morphology | Key Property/Performance Metric | Reference(s) |

| Hydrothermal (Ni₃S₂/Ni@VCN) | Ni₃S₂ | Broccoli-like | Specific Capacity: 856.3 C g⁻¹ at 3 A g⁻¹; Rate Capability: 77.2% retention at 13 A g⁻¹; Cycling Stability: 83% after 4000 cycles | acs.org |

| Solvothermal + Microwave | h-NiS | Nanoparticles | Better HER performance compared to o-Ni₉S₈ | acs.org |

| Hydrothermal | Ni₃S₄ | Microflowers | Pseudocapacitive performance: ~1797.5 F g⁻¹ at 0.5 A g⁻¹ | acs.org |

| Sonochemical | NiS | Spherical | Particle size: 15-20 nm | researchgate.net |

| CBD + Sulfurization | NiS₂ | Nanoflakes | Optical Bandgap: 1.19 eV | rsc.org |

| Microwave-Assisted | NiS | Nanoparticles | Specific Capacitance: 845 F g⁻¹ at 1 A g⁻¹ | researchgate.net |

| CVD | NiS | Nanoplates | Electrical Conductivity: 4.6 × 10⁵ S·m⁻¹ | sciopen.com |

| CVD | NiS₂ | Nanoplates | Electrical Conductivity: 6.3 × 10⁵ S·m⁻¹ | sciopen.com |

| AACVD | NiS | Nanowires | OER activity: 10 mA cm⁻² at 210 mV overpotential; Tafel slope: 60 mV dec⁻¹ | researchgate.net |

| Vapor Phase Deposition (Low-Temp Annealing) | NiS/Ni₇S₆ | Microcrystals | OER activity: 10 mA/cm² at 0.29 V overpotential; Stability: 50 h | mpg.de |

| Electrochemical Deposition (Ni₃S₂/NiS/NF) | Ni₃S₂/NiS | Composite film on NF | Specific Capacitance: 1649.8 F·g⁻¹ | mdpi.com |

| Hydrothermal (β-NiS) | β-NiS | Nanoparticles | Specific Capacity: 638.34 C g⁻¹ at 1 A g⁻¹ | mdpi.com |

Compound Names

this compound (NiS)

Nickel(II) sulfide

Heazlewoodite (Ni₃S₂)

Pentlandite (B1173512) (Fe₉₋ₓNiₓS₈)

Pyrrhotite (Fe₇₋ₓNiₓS₆)

Polydymite (Ni₃S₄)

Vaesite (NiS₂)

Millerite (NiS)

α-NiS

β-NiS

o-Ni₉S₈

h-NiS

Ni₃S₄

Ni₇S₆

NiS₂

Ni₃S₂/NiS composite

NiS/Ni₇S₆ dual-phase

Ni₃S₂/Ni₃N/Ni@NVCN hybrid structure

Template-Assisted and Self-Assembly Fabrication

Template-assisted synthesis and self-assembly processes are crucial for constructing ordered and complex nanostructures of this compound. These methods leverage either external templates or intrinsic molecular interactions to guide the formation of desired morphologies.

One prominent approach involves using sacrificial templates . For instance, silica (B1680970) nanospheres have been employed as templates to create hierarchical this compound (NiS) hollow spheres assembled from ultrathin nanosheets. In this method, a nickel silicate (B1173343) shell is formed on silica nanospheres, which then undergoes hydrothermal treatment in the presence of Na₂S. This process converts the nickel silicate shell into NiS nanosheets while simultaneously dissolving the silica core, yielding uniform hollow spheres with high surface area suitable for supercapacitor applications scispace.com. Similarly, conductive nickel (Ni) nanowires can serve as sacrificial templates. A controlled route using Ni nanowires has successfully produced various this compound nanowires, including Ni₃S₂–Ni, Ni₃S₂–NiS–Ni, and Ni₃S₂–NiS, which exhibit enhanced electrochemical stability for supercapacitors researchgate.netnih.govacs.org.

Self-assembly mechanisms are also vital. Oxalic acid, for example, can act as a shape-developing agent, promoting the formation of NiS nanosheets that subsequently self-assemble into hierarchical nanoflowers researchgate.net. Furthermore, the calcination of this compound in a controlled environment can lead to the self-assembly of ultrathin nickel oxysulfide nanoflakes into three-dimensional hierarchical micro-flowers mdpi.com. The directional infiltration of precursors into porous templates, such as Anodized Aluminum Oxide (AAO) membranes, has been utilized to fabricate this compound nanotubes through a self-assembly route researchgate.net.

Table 2.4: Template-Assisted and Self-Assembly Fabrication Methods for this compound Nanostructures

| Template Type | Synthesis Method | Resulting Nanostructure | Key Feature/Application | Citation(s) |

| Silica nanospheres | Template-engaged conversion (hydrothermal) | Hollow spheres (ultrathin nanosheets) | Supercapacitors | scispace.com |

| Ni nanowires | Sacrificial template route | Nanowires (Ni₃S₂-Ni, Ni₃S₂-NiS-Ni, Ni₃S₂-NiS) | Supercapacitors (improved electrochemical stability) | researchgate.netnih.govacs.org |

| AAO templates | Directional infiltration self-assembly | Nanotubes | Not specified in snippet | researchgate.net |

| Oxalic acid (agent) | Hydrothermal, tuning surfactant | Nanosheets, Nanoflowers | Enhanced catalytic activity | researchgate.net |

| Calcination of NiS | Controlled environment calcination | Micro-flowers (nanoflakes) | Room temperature gas sensing (nickel oxysulfide) | mdpi.com |

Controlled Synthesis for Specific Stoichiometries

Achieving precise control over the stoichiometry of this compound is critical, as different phases (e.g., NiS, Ni₃S₂, Ni₃S₄, Ni₉S₈) exhibit distinct properties. Various synthesis strategies are employed to target specific nickel-to-sulfur ratios.

The hydrothermal method is versatile for controlling stoichiometry. For example, using nickel nitrate (B79036) hexahydrate and thiourea as precursors, hierarchical NiS structures can be synthesized, with the phase dependency on precursor concentration being analyzed rsc.orgresearchgate.net. The use of ethylenediaminetetraacetic acid (EDTA) as a capping agent can aid in achieving monodispersity and influence phase formation rsc.orgresearchgate.net. Hydrothermal synthesis has also yielded mesoporous nickel disulfide (NiS₂) nanoparticles researchgate.net.

Laser irradiation in an aqueous solution under ambient conditions has been demonstrated to produce this compound (NiS) nanostructures with high phase purity, without the need for post-calcination escholarship.org.

For specific compounds, targeted synthesis routes are employed. Trinickel disulfide (Ni₃S₂) can be formed by annealing nickel nitride (Ni₃N) or nickel (Ni) structures in the presence of H₂S gas at low temperatures nih.govacs.org. The conversion of α-Ni(OH)₂ microspheres through calcination and subsequent sulfidation yields this compound (NiSₓ) with mixed phases of Ni₃S₂ and NiS nih.gov. Furthermore, controlled sacrificial template routes based on Ni nanowires allow for the preparation of specific compositions like Ni₃S₂–Ni, Ni₃S₂–NiS–Ni, and Ni₃S₂–NiS researchgate.netnih.govacs.org. While Ni₃S₄ and Ni₉S₈ are mentioned as potential stoichiometries, detailed synthesis methods for these specific phases were not extensively detailed in the provided snippets.

Table 2.5: Controlled Synthesis of this compound Stoichiometries

| Target Stoichiometry | Synthesis Method | Precursors | Key Conditions/Parameters | Resulting Phase(s) | Citation(s) |

| NiS | Hydrothermal | Ni(NO₃)₂·6H₂O, thiourea | Hydrothermal method, capping agent (EDTA) | NiS | rsc.orgresearchgate.net |

| NiS | Laser irradiation | CH₃CSNH₂, (HOCH₂CH₂),N, Ni(CH₃COO)₂·4H₂O | Aqueous solution, ambient condition | NiS | escholarship.org |

| NiS | Template-engaged conversion | Nickel silicate | Hydrothermal treatment | NiS | scispace.com |

| Ni₃S₂ | Annealing in H₂S gas | Ni₃N/Ni@NVCN | Low-temperature annealing (125 °C) | Ni₃S₂ | nih.govacs.org |

| Ni₃S₂ | Hydrothermal | Ni(NO₃)₂·6H₂O, thiourea | Hydrothermal method | Ni₃S₂ | chalcogen.ro |

| NiSₓ (Ni₃S₂, NiS) | Calcination and sulfidation | α-Ni(OH)₂ microspheres | Calcination temperatures (300°C, 400°C) | Ni₃S₂, NiS | nih.gov |

| NiS₂ | Hydrothermal | Not specified | Hydrothermal method | NiS₂ | researchgate.net |

| Ni₃S₂-Ni, Ni₃S₂-NiS-Ni, Ni₃S₂-NiS | Sacrificial template route (Ni nanowires) | Ni nanowires, sulfur source | Controlled route | Ni₃S₂-Ni, Ni₃S₂-NiS-Ni, Ni₃S₂-NiS | researchgate.netnih.govacs.org |

Strategies for Nanostructure and Morphology Control

The morphology of this compound nanostructures significantly influences their performance in various applications. Researchers have developed strategies to control the formation of diverse morphologies, including nanoparticles, nanosheets, nanorods, nanowires, and hierarchical structures.

Hierarchical structures are frequently targeted for enhanced surface area and electrochemical performance. For instance, hierarchical NiS hollow spheres assembled from ultrathin nanosheets are synthesized using template-engaged conversion scispace.com. Hierarchical NiSₓ hollow microspheres can be prepared via a template-free method using α-Ni(OH)₂ precursors nih.gov. Hydrothermal methods, often employing capping agents like ethylenediaminetetraacetic acid (EDTA) for monodispersity and varying precursor concentrations, are effective in growing hierarchical this compound structures rsc.orgresearchgate.net. Thioglycolic acid (TGA) as a co-reactant in hydrothermal synthesis has also yielded hierarchical β-NiS nanostructures composed of short nanorods chalcogen.ro.

Nanowires and nanorods are commonly synthesized using template-assisted routes. Sacrificial templates, such as Ni nanowires, are converted into Ni₃S₂–Ni, Ni₃S₂–NiS–Ni, and Ni₃S₂–NiS nanowires, which offer improved electrochemical stability researchgate.netnih.govacs.org. A template-free hydrothermal approach has been successful in growing this compound nanorods on Ni mesh, with morphology being sensitive to the concentration of Ni and S precursors, leading to superior oxygen evolution reaction (OER) performance and charge storage capabilities acs.org.

Nanosheets and nanoflowers can be fabricated through methods where specific chemical agents guide growth. Oxalic acid, for example, acts as a shape-developing agent, leading to NiS nanosheets that self-assemble into nanoflowers researchgate.net.

Nanotubes have been formed using AAO templates via directional infiltration self-assembly researchgate.net. For more complex architectures, techniques like plasma-enhanced chemical vapor deposition (PECVD) followed by doping and annealing in H₂S gas can yield unique morphologies such as broccoli-like hierarchical structures (e.g., Ni₃S₂/Ni₃N/Ni@NVCN) nih.govacs.org.

Table 2.6: Strategies for this compound Nanostructure and Morphology Control

| Target Morphology | Synthesis Method | Key Parameters/Strategies | Resulting Properties/Applications | Citation(s) |

| Hollow spheres (nanosheets) | Template-engaged conversion | Silica nanospheres as templates | High specific capacitance for supercapacitors | scispace.com |

| Nanowires | Sacrificial template route (Ni nanowires) | Use of conductive Ni nanowire template | Enhanced electrochemical stability for supercapacitors | researchgate.netnih.govacs.org |

| Nanosheets/Nanoflowers | Hydrothermal method, shape developing agent | Oxalic acid, tuning reaction time, temperature, surfactant | Enhanced catalytic activity | researchgate.net |

| Micro-flowers (nanoflakes) | Calcination of NiS | Controlled environment calcination | Room temperature gas sensing (nickel oxysulfide) | mdpi.com |

| Hollow microspheres | Template-free calcination/sulfidation | α-Ni(OH)₂ precursor | High specific capacity for supercapacitors | nih.gov |

| Nanotubes | Directional infiltration self-assembly (AAO) | AAO templates | Not specified in snippet | researchgate.net |

| Nanorods | Template-free hydrothermal | Ni mesh substrate, Ni/S precursor concentration | Superior OER performance, excellent charge storage (supercapacitors) | acs.org |

| Hierarchical structures | Hydrothermal method | Ni(NO₃)₂·6H₂O, thiourea, capping agent (EDTA) for monodispersity, precursor concentration | Enhanced catalytic activity | rsc.orgresearchgate.net |

| Broccoli-like morphology | PECVD, N-doping, annealing in H₂S gas | Ni foil substrate, Ni₃N interlayer, H₂S annealing | High capacity/rate capability for supercapacitors | nih.govacs.org |

| Nanostructures | Laser irradiation | Aqueous solution, ambient condition | Efficient electrocatalytic HER, supercapacitors | escholarship.org |

| Hierarchical nanostructures (nanorods) | Hydrothermal route | Ni(NO₃)₂·6H₂O, thioglycolic acid (TGA) | High surface area, potential for catalysis | chalcogen.ro |

Diffraction-Based Characterization Techniques

Diffraction techniques are indispensable for determining the crystalline nature of this compound. By analyzing how waves are scattered by the atomic planes within the material, researchers can deduce its crystal structure, phase purity, and crystallographic orientation.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and assessing the purity of a sample. When X-rays interact with a crystalline material, they are diffracted at specific angles determined by the material's crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

In the study of this compound, XRD is used to distinguish between its various polymorphs, such as the hexagonal α-NiS and the rhombohedral β-NiS (millerite). researchgate.net For instance, the hexagonal phase of α-NiS is identified by its characteristic high-intensity peaks in the XRD pattern. researchgate.net The sharpness and intensity of these peaks also provide information about the crystallinity of the material. Broader peaks can indicate smaller crystallite sizes. chalcogen.ro

Different synthesis methods can lead to the formation of various this compound phases, including NiS, NiS2, Ni3S2, Ni3S4, Ni9S8, and others. researchgate.netijirset.comacs.org XRD analysis is crucial for confirming the successful synthesis of a desired phase and for detecting the presence of any impurities or secondary phases. For example, XRD patterns have been used to identify the orthorhombic phase of Ni9S8 and the hexagonal structure of NiS. chalcogen.roijirset.com The diffraction peaks are matched with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase. chalcogen.roijirset.com

Here is an interactive data table summarizing XRD findings for different this compound phases:

| This compound Phase | Crystal System | JCPDS Card No. | Key Diffraction Peaks (2θ) | Reference |

| α-NiS | Hexagonal | High-intensity peaks | researchgate.net | |

| Ni9S8 | Orthorhombic | 22-1193 | 19.6°, 20.7°, 26.1°, 30.4°, 33.1°, 35.1°, 38.9°, 42.1°, 52.3° | ijirset.com |

| NiS (from complex) | Rhombohedral | 02-1280 | 20°, 21°, 22°, 23°, 26° | chalcogen.ro |

| NiS@Ni3S2/NF | 03-065-2117 | 18.45° (110), 32.25° (300), 48.92° (131) | acs.org | |

| Mo–Ni3S2@Ni9S8/NF | 01-073-0698, 01-078-1886 | Ni3S2: 21.65° (100), 31.4° (11̅0), 49.45° (210); Ni9S8: 15.53° (111), 50.46° (011), 55.58° (101), 57.01° (021) | acs.org |

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific, localized area of a sample. fiveable.me This provides insights into the crystal structure and orientation of individual nanoparticles or grains within a larger sample. fiveable.mewikipedia.orgresearchgate.net

A SAED pattern consists of spots or rings, which can reveal whether a material is a single crystal, polycrystalline, or amorphous. youtube.com For a single crystal, the pattern is a regular array of spots, while a polycrystalline material produces a set of concentric rings, with each ring corresponding to a specific set of crystal lattice planes. youtube.com The pattern from an amorphous material will show diffuse rings with low intensity. youtube.com

In this compound research, SAED is used to confirm the crystalline nature of synthesized nanoparticles and to determine their crystallographic orientation. nih.govresearchgate.net By analyzing the geometry of the diffraction pattern, the lattice parameters can be calculated and compared with known values for different this compound phases.

Microscopic and Spectroscopic Techniques

While diffraction techniques provide information about the internal crystal structure, microscopic and spectroscopic methods are essential for characterizing the external morphology, size, shape, and elemental composition of this compound materials.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and nanostructure of this compound. academie-sciences.fr It provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. chalcogen.roresearchgate.net

SEM analysis has shown that this compound can be synthesized in various morphologies, including nanoparticles, microflowers, nanoplates, and nanorods. acs.orgacs.org For example, some studies have reported the synthesis of this compound with small, spherically shaped particles, sometimes with pores between them. chalcogen.ro In other cases, hierarchical microflowers composed of nanoplates have been observed. acs.org The morphology can be influenced by synthesis parameters such as reaction time, temperature, and the use of surfactants. researchgate.net

Here is an interactive data table summarizing different this compound morphologies observed by SEM:

| This compound Material | Observed Morphology | Synthesis Method | Reference |

| NiS nanoparticles | Small, spherically shaped particles with some pores | Thermolysis of imidazolyl dithiocarbamate | chalcogen.ro |

| o-Ni9S8 particles | Aggregates of primary nanometric platelet-shaped particles | Microwave-assisted solvothermal | acs.org |

| NiS microflowers | Hierarchical structures composed of nanoplates | Sulfuration of Ni(OH)2 precursors | acs.org |

| NiS@Ni3S2/NF | Nanorods | Molten-salt synthesis | acs.org |

| Mo–Ni3S2@Ni9S8/NF | Intertwined linear structure | Mo-doped molten-salt synthesis | acs.org |

| NiS nanoparticles | Quasi-spherical | Microwave radiation | academie-sciences.fr |

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the size, shape, and internal structure of this compound nanoparticles. chalcogen.ro By passing a beam of electrons through a thin sample, TEM can reveal fine details, including the crystal lattice of individual nanoparticles.

TEM studies have confirmed the synthesis of nearly spherical this compound nanoparticles with sizes ranging from a few nanometers to several tens of nanometers. chalcogen.ro For example, one study reported NiS nanoparticles with crystallite sizes in the range of 5.11-11.66 nm. chalcogen.ro Another study found NiS2 nanoparticles with an average diameter of 5 nm. researchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes of a crystalline nanoparticle, allowing for direct measurement of the lattice spacing. For instance, a lattice plane spacing of 0.241 nm has been observed, corresponding to the (211) planes in NiS2. researchgate.net The size of the this compound particles can be controlled by adjusting synthesis parameters such as the sulfuration time and temperature. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. aip.org

In the analysis of this compound, XPS is used to confirm the presence of nickel and sulfur and to identify their respective chemical states. The XPS spectrum shows peaks at specific binding energies that are characteristic of each element and its oxidation state. For nickel, XPS can distinguish between different oxidation states such as Ni2+ and Ni3+. acs.org For sulfur, it can identify sulfide (S2-) species. acs.org

For example, in a pristine millerite (NiS) surface, photoelectron peaks are observed at binding energies of 853.1 eV for Ni 2p3/2 and 161.7 eV for S 2p. rruff.info In other this compound compounds, peaks for Ni 2p3/2 and Ni 2p1/2 have been observed at approximately 854.1 eV and 871.6 eV, respectively. researchgate.net The corresponding peaks for S 2p3/2 and S 2p1/2 are found at around 161.6 eV and 162.7 eV. researchgate.net The presence of oxygen can also be detected, which may indicate surface oxidation or the presence of hydroxyl groups. acs.orgrruff.info

Here is an interactive data table of binding energies for Ni and S in this compound from XPS studies:

| Element and Orbital | Binding Energy (eV) | This compound Compound/Condition | Reference |

| Ni 2p3/2 | 853.1 | Pristine millerite (NiS) | rruff.info |

| S 2p | 161.7 | Pristine millerite (NiS) | rruff.info |

| Ni 2p3/2 | 854.1 | NiS deposited on FTO | researchgate.net |

| Ni 2p1/2 | 871.6 | NiS deposited on FTO | researchgate.net |

| S 2p3/2 | 161.6 | NiS deposited on FTO | researchgate.net |

| S 2p1/2 | 162.7 | NiS deposited on FTO | researchgate.net |

| Ni 2p3/2 (Ni2+) | 855.9 | Mo–Ni9S8@Ni3S2/NF | acs.org |

| Ni 2p1/2 (Ni2+) | 873.6 | Mo–Ni9S8@Ni3S2/NF | acs.org |

| Ni 2p3/2 (Ni3+) | 858.3 | Mo–Ni9S8@Ni3S2/NF | acs.org |

| Ni 2p1/2 (Ni3+) | 875.7 | Mo–Ni9S8@Ni3S2/NF | acs.org |

| S 2p3/2 (S2-) | 162.5 | Mo–Ni3S2@Ni9S8/NF | acs.org |

| S 2p1/2 (S2-) | 163.68 | Mo–Ni3S2@Ni9S8/NF | acs.org |

| S 2p3/2 | 162.6 | NiS2/CNHs | researchgate.net |

| S 2p1/2 | 163.85 | NiS2/CNHs | researchgate.net |

Raman Spectroscopy for Structural Features and Defects

Raman spectroscopy is a powerful non-destructive technique for probing the structural characteristics and vibrational modes of this compound compounds. researchgate.net It is particularly effective for distinguishing between the various polymorphs and stoichiometric forms of this compound, each of which possesses a unique phonon signature. researchgate.net However, historical Raman data for nickel sulfides have shown significant inconsistencies, with reported spectra for the same compound, such as Ni₃S₂, ranging from having no peaks to as many as ten distinct bands. researchgate.netgatech.edu These discrepancies are largely attributed to challenges in synthesizing high-purity, single-phase this compound samples, as the complex Ni-S system contains numerous stable compounds. researchgate.netacs.orgacs.org

In-situ Raman spectroscopy has proven crucial in overcoming these challenges by allowing for the characterization of materials under controlled high-temperature and atmospheric conditions, ensuring the formation of the desired phase. acs.orgacs.org For instance, the formation of heazlewoodite (the low-temperature rhombohedral phase of Ni₃S₂) on a nickel-based composite surface was monitored in-situ at approximately 440°C in an H₂S-containing atmosphere. acs.orgacs.org

Detailed studies have successfully characterized the Raman spectra for different phases. The low-temperature heazlewoodite phase of Ni₃S₂ exhibits distinct Raman peaks at approximately 186, 205, 294, and 334 cm⁻¹. acs.org Upon heating to around 567°C, these peaks disappear, marking a phase transition to the high-temperature cubic structure, which shows a single, broad Raman-active mode around 320 cm⁻¹. acs.orgacs.org This transition is reversible upon cooling. acs.orgacs.org The vibrational modes for various stable nickel sulfides have been systematically computed and are used to identify these phases experimentally. aip.org For example, characteristic peaks for NiS₂ have been observed at 289.1, 326.5, and 470.7 cm⁻¹, while β-NiS shows vibrational modes at 143, 240, 299, 345, and 371 cm⁻¹. researchgate.netresearchgate.net The intensity of Raman modes is highly dependent on crystal lattice vibrations, and size effects in nanomaterials can lead to the absence of some expected vibrational modes. researchgate.net

Raman Active Modes for Various this compound Phases

This table summarizes the experimentally observed and computationally predicted Raman vibrational frequencies for several common this compound compounds, which are crucial for phase identification.

| This compound Phase | Symmetry/Structure | Observed Raman Peaks (cm⁻¹) | Reference |

|---|---|---|---|

| Ni₃S₂ (Heazlewoodite) | Rhombohedral | 186, 205, 294, 334 | acs.org |

| Ni₃S₂ (High-Temp) | Cubic | ~320 (broad) | acs.org |

| β-NiS (Millerite) | Hexagonal | 143, 240, 299, 345, 371 | researchgate.net |

| NiS₂ (Vaesite) | Cubic | 289, 326, 471 | researchgate.net |

| Ni₃S₄ (Polydymite) | Cubic | 220, 285, 489, 596 | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org Coupled primarily with scanning electron microscopy (SEM) and transmission electron microscopy (TEM), it provides qualitative and quantitative information on the elemental composition. unam.mxbruker.comucr.edu The technique relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. wikipedia.orgucr.edu By measuring the energy and intensity of these emitted X-rays, EDS can identify the elements present and determine their relative abundance. wikipedia.orgnanoscience.com

In the study of nickel sulfides, EDS is routinely used to confirm the presence of nickel and sulfur in synthesized materials and to assess sample purity. chalcogen.roacademie-sciences.fr For example, EDS spectra of NiS nanoparticles have clearly identified peaks corresponding to Ni and S, verifying the successful formation of the compound. chalcogen.ro The technique can also detect minor amounts of other elements, such as oxygen, which may indicate surface oxidation of the sample. academie-sciences.fr

Beyond simple elemental identification, EDS is invaluable for mapping the spatial distribution of elements across a sample's surface. nanoscience.com This elemental mapping is crucial for understanding the homogeneity of this compound materials. researchgate.net Studies on this compound nanoparticles have used EDS mapping to demonstrate a uniform distribution of both nickel and sulfur throughout the sample, which is a critical factor for applications in areas like catalysis and energy storage. researchgate.net The quantitative analysis capabilities of EDS also allow for the determination of atomic ratios, helping to confirm the stoichiometry of the synthesized this compound phase, such as Ni₀.₈₂S₁.₀₀. researchgate.net

Representative EDS Data for this compound Nanoparticles

This table presents typical quantitative results from EDS analysis of this compound materials, illustrating the determination of elemental composition and stoichiometry.

| Sample ID | Target Stoichiometry | Element | Weight % | Atomic % | Determined Stoichiometry | Reference |

|---|---|---|---|---|---|---|

| Ni12 Nanoparticle | NiS | S | 38.98 | 55.02 | Ni₀.₈₂S₁.₀₀ | researchgate.net |

| Ni | 61.02 | 44.98 | ||||

| NiS Nanocrystal | NiS | S | 34.15 | 49.21 | Ni₁.₀₃S₁.₀₀ | chalcogen.ro |

| Ni | 65.85 | 50.79 |

X-ray Absorption Fine Structure (XAFS) for Electronic Structure Validation

X-ray Absorption Fine Structure (XAFS), a subset of X-ray Absorption Spectroscopy (XAS), is a powerful element-specific technique for probing the local geometric and electronic structure of materials. wikipedia.orgxrayabsorption.org It is uniquely suited for characterizing both crystalline and amorphous materials, making it highly valuable for studying the complex structures of nickel sulfides. wikipedia.org The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgxrayabsorption.org

The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. xrayabsorption.orgxrayabsorption.org For nickel sulfides, Ni K-edge XANES spectra are used to determine the valence state of nickel. acs.org For example, the position of the absorption edge for a NiOOH@FeOOH/NiOOH heterostructure was found to be between that of NiO and Ni₂O₃, indicating an average Ni oxidation state between +2 and +3. acs.org XANES analysis can also track structural transformations, such as the progressive loss of Ni-O coordination in favor of Ni-S coordination during the aging of freshly precipitated hexagonal NiS. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. wikipedia.orgxrayabsorption.org Analysis of Ni K-edge EXAFS data for nickel sulfides in industrial cokes indicated a structure similar to hexagonal NiS with short-range order. ntnu.no Similarly, S K-edge EXAFS has been used to determine nearest-neighbor S-Ni distances in various phases like millerite (NiS) and heazelwoodite (Ni₃S₂), with results found to be within 0.02 Å of those from diffraction data. aps.org

Structural Parameters of Nickel Sulfides from EXAFS Analysis

This table shows key structural parameters such as coordination number (CN) and bond distance (R) for different this compound materials as determined by EXAFS analysis.

| Material/Phase | Absorbing Atom Edge | Neighbor Atom | Coordination Number (CN) | Bond Distance (R) in Å | Reference |

|---|---|---|---|---|---|

| Ni-bearing mackinawite (XNi = 0.42) | Ni K-edge | S | 4.04 ± 0.30 | 2.28 | researchgate.net |

| NiS (hexagonal) in coke | Ni K-edge | S | Not Specified | Similar to hexagonal NiS | ntnu.no |

| Ni(110)c(2x2)S surface | S K-edge | Ni | Not Specified | 2.23 ± 0.04 | aps.org |

| Ni₃S₂ (heazelwoodite) | S K-edge | Ni | Not Specified | Consistent with diffraction data | aps.org |

In-Situ and Operando Characterization for Reaction Mechanism Elucidation

Understanding the dynamic structural and chemical changes that nickel sulfides undergo during chemical reactions is critical for applications in catalysis and energy storage. In-situ (in place) and operando (working) characterization techniques are indispensable for elucidating these reaction mechanisms by probing the material under actual reaction conditions. rsc.org

Operando XAS and Raman spectroscopy have been particularly insightful in studying this compound electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net One study revealed that a NiS catalyst undergoes a dynamic phase transformation during the HER process in an alkaline medium. researchgate.net Operando Ni K-edge XAS showed that as the applied voltage was swept, the NiS phase restructured into a Ni₃S₂/NiO heterointerface. researchgate.net This was corroborated by operando Raman spectroscopy, where the characteristic peaks for NiS disappeared and new peaks corresponding to Ni₃S₂ and Ni-O species emerged at negative potentials. researchgate.net This dynamic restructuring is crucial for the catalytic activity, where Ni sites are believed to facilitate water dissociation while adjacent S sites optimize hydrogen binding energy. researchgate.net

Similarly, in-situ Raman spectroscopy has been used to monitor the sulfidation of nickel surfaces at high temperatures. acs.orgacs.org By tracking the Raman spectra of a Ni-YSZ composite in an H₂S-containing atmosphere at elevated temperatures, researchers could directly observe the formation of the Ni₃S₂ phase, confirming thermodynamic predictions. acs.orgacs.org Another study used in-situ Raman spectroscopy to track the conversion of a this compound (Ni-S) shell on a catalyst precursor into NiOOH during anodic polarization, revealing the anion exchange dynamics and structural reconstruction that create active catalytic sites. acs.orgacs.org These advanced characterization methods provide a direct window into the complex phase behavior and surface chemistry of nickel sulfides, linking structural dynamics to functional properties. researchgate.net

Energy Storage Technologies

Nickel sulfides offer a diverse range of electrochemical properties that can be tailored for high-performance energy storage devices. This section details their application in supercapacitors and rechargeable batteries.

Supercapacitors and Pseudocapacitors Electrode Development

Nickel sulfides are extensively studied for supercapacitor applications due to their pseudocapacitive behavior, which arises from fast, reversible faradaic reactions occurring at the material's surface and within its bulk. This pseudocapacitance significantly boosts the energy density compared to electric double-layer capacitors (EDLCs).

The development of high-performance supercapacitor electrodes based on nickel sulfides hinges on several key design principles aimed at maximizing charge storage capacity, enhancing rate capability, and ensuring long-term cycling stability. These include:

Nanostructuring: Creating materials with nanoscale dimensions, such as nanoparticles, nanowires, nanosheets, and microspheres, dramatically increases the specific surface area. This provides more electrochemically active sites for ion adsorption and redox reactions, leading to higher specific capacitance researchgate.netnih.govrsc.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgmdpi.comsci-hub.seacs.org.

Composite Formation: Combining nickel sulfides with highly conductive materials, such as graphene, carbon nanotubes (CNTs), or other carbonaceous matrices, is crucial. These composites leverage the high surface area and conductivity of carbon materials to improve the electrical conductivity of the this compound, mitigate volume changes during cycling, and enhance charge transfer kinetics researchgate.netmdpi.comresearchgate.netacs.orgnih.govacs.orgrsc.orgresearchgate.netrsc.orgresearchgate.net.

Phase and Composition Control: Precisely controlling the crystalline phase (e.g., NiS, Ni₃S₂, NiS₂) and exploring binary or ternary metal sulfides (e.g., Ni-Co sulfides) can lead to synergistic effects and optimized electrochemical properties researchgate.netnih.govnih.govrsc.orgrsc.orgnih.govmdpi.combohrium.com.

The morphology and crystalline phase of this compound materials significantly dictate their electrochemical performance in supercapacitors. Different crystalline phases, such as NiS, Ni₃S₂, NiS₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, exhibit distinct electronic structures and redox potentials, influencing their pseudocapacitive contributions researchgate.netnih.govrsc.orgrsc.orgnih.govmdpi.com. For instance, Ni₃S₂ has been identified as a particularly active phase in alkaline media rsc.orgnih.gov.

Morphological features also play a critical role. Hierarchical structures, porous architectures, and nanostructured assemblies like nanosheets and nanowires offer larger electrochemically accessible surface areas and shorter diffusion pathways for ions and electrons researchgate.netnih.govrsc.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgmdpi.comsci-hub.seacs.org. For example, mesoporous this compound microspheres have demonstrated enhanced electrolyte accessibility nih.gov. The combination of different phases, such as Ni₃S₂–NiS nanowires, can also lead to improved synergistic effects and enhanced performance acs.org.

Table 1: Performance of this compound-Based Supercapacitor Electrodes

| Material | Morphology/Structure | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (%) | Cycles | Reference |

| NiS microflowers | Hierarchical flower-like | 603.9 | - | 89% | - | researchgate.net |

| Ni₃S₂@C/rGO | Dual carbon-modified composite | 1023.44 | 5 | 70.1% | 5000 | rsc.org |

| Ni₃S₂/TiN@Co-MOF/NF | Nanostructured composite on Ni foam | 2648.8 | 1 | 88.3% | 5000 | mdpi.com |

| NiS@Ni | Hierarchical porous nanostructures on Ni foam | 1109 (308.05 mAh/g) | 2 | - | - | sci-hub.se |

| NiS/NTA-2 | Optimized NiS/carbon composite | 1530.4 | 1.0 | 85.6% | 5000 | researchgate.net |

| Ni₃S₂–NiS nanowires | Template-assisted nanowires | 1077.3 | 5 | 76.3% | 10000 | acs.org |

| NiS/ZnS composite | Composite | 1594.68 | - | - | - | nih.gov |

| NiS@CoS//AC | Core-shell structure with AC | ~1872 | 1 | >80% | 5000 | nih.gov |

Improving the kinetics of charge storage in this compound electrodes is vital for achieving high power density and efficient cycling. Key strategies include:

Creating Conductive Networks: Integrating nickel sulfides with highly conductive carbon materials (graphene, CNTs) forms a robust conductive network, facilitating rapid electron transport and mitigating the intrinsic low conductivity of some this compound phases researchgate.netmdpi.comnih.govacs.orgrsc.orgresearchgate.netresearchgate.net.

Optimizing Ion Diffusion: Nanostructuring and designing hierarchical porous architectures create shorter diffusion pathways for electrolyte ions, allowing them to access more active sites quickly nih.govrsc.orgsci-hub.senih.gov.

Heterostructure and Composite Design: Forming heterostructures or composites with other pseudocapacitive materials or conductive substrates can create synergistic effects that enhance charge transfer and ion diffusion nih.govmdpi.comacs.org. For example, combining Ni₃S₂ with Ni metal nanowires provides excellent cycling stability and conductivity acs.org.

Defect Engineering and Doping: Introducing defects or doping with heteroatoms (e.g., nitrogen, sulfur) can create additional active sites and improve electronic conductivity, thereby boosting kinetic performance nih.govacs.org.

Rechargeable Battery Technologies (e.g., Lithium-Ion, Sodium-Ion)

Nickel sulfides are also extensively investigated as anode materials for Li-ion and Na-ion batteries, leveraging their high theoretical capacities derived from conversion reactions.

Lithium-Ion Batteries (LIBs): Nickel sulfides, particularly NiS and Ni₃S₂, are considered promising anode materials for LIBs due to their high theoretical capacities, which significantly exceed that of graphite (B72142) (372 mAh/g) frontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Their electrochemical activity stems from conversion reactions, where metal sulfides react with lithium ions to form metal nanoparticles and lithium sulfide.

However, practical application faces challenges such as significant volume expansion during lithiation/delithiation, leading to electrode pulverization and capacity fade, as well as relatively poor electrical conductivity researchgate.netfrontiersin.orgresearchgate.netnih.govosti.gov. To overcome these issues, researchers employ strategies like:

Nanostructuring: Synthesizing NiS nanospheres, nanorods, or nanoflakes improves structural integrity and ion diffusion researchgate.netfrontiersin.orgnih.govjst.go.jp.

Carbon Composites: Encapsulating NiS or Ni₃S₂ within carbon matrices (graphene, CNTs, N-doped carbon) enhances conductivity, buffers volume changes, and improves cycling stability researchgate.netnih.govresearchgate.netresearchgate.netnih.govosti.govmdpi.com. For example, NiS nanospheres prepared via hydrothermal methods showed a reversible capacity of 1402.3 mAh/g after 280 cycles at 200 mA/g frontiersin.orgnih.gov. Ni₃S₂/Ni@VCN electrodes achieved 83% capacity retention after 4000 cycles at 13 A/g nih.gov.

Yolk-Shell Structures: Confined yolk-shell microboxes (NiSx@C) have been developed to mitigate volume changes, demonstrating excellent cycle stability (460 mAh/g after 2000 cycles at 1 A/g) and rate performance osti.gov.

Table 2: Performance of this compound-Based Battery Anodes

| Material | Battery Type | Electrode | Morphology/Structure | Specific Capacity (mAh/g) | Current Density (A/g) | Cycling Stability (%) | Cycles | Reference |

| NiS nanospheres | LIB | Anode | Nanospheres | 1402.3 | 0.2 | - | 280 | frontiersin.orgnih.gov |

| Ni₃S₂/Ni@VCN | LIB | Anode | Broccoli-like hierarchical structure | 856.3 | 3 | 83% | 4000 | nih.gov |

| NiS@N-G | LIB | Anode | NiS nanoparticles wrapped with N-doped graphene | 809 | - | - | 150 | researchgate.net |

| NiSx@C | LIB | Anode | Confined yolk-shell microboxes | 460 | 1 | - | 2000 | osti.gov |

| NiS nanoparticles | SIB | Anode | Nanoparticles | 286 | 100 | - | 1000 | rsc.org |

| Mesoporous Ni₃S₂ | SIB | Anode | Mesoporous structure | 610 | 0.2 | - | 1000 | acs.org |

| MNS@NSC | SIB | Anode | Mesoporous NiS microspheres encapsulated in dual-doped carbon | 640.2 | 0.1 | 85.4% (513.8 at 10 A/g) | 10000 | nih.gov |

| Ni₃S₂-N-rGO-700 °C | SIB | Anode | Ni₃S₂ nanocrystals wrapped with N-doped rGO | 377 | 2 | - | 400 | researchgate.net |

| NiS nanoparticles | PIB | Anode | Nanoparticles | 642 | 0.5 | - | - | rsc.org |

Sodium-Ion Batteries (SIBs): Nickel sulfides are also promising candidates for SIB anodes due to their high theoretical capacities and the abundance of sodium resources. Similar to LIBs, challenges include volume expansion and sluggish kinetics nih.govresearchgate.netrsc.orgacs.orgoaepublish.comresearchgate.net. Strategies to enhance performance for SIBs mirror those for LIBs, involving nanostructuring, carbon hybridization, and the use of ether-based electrolytes nih.govresearchgate.netresearchgate.netrsc.orgacs.orgresearchgate.netresearchgate.netfigshare.com. For instance, mesoporous Ni₃S₂ demonstrated excellent rate capability and cycling stability in SIBs, retaining 154 mAh/g at 100 A/g and showing a capacity decay of only 0.047% per cycle over 1000 cycles at 10 A/g acs.orgfigshare.com. MNS@NSC composites achieved a reversible capacity of 640.2 mAh/g after 100 cycles at 0.1 A/g and retained 513.8 mAh/g after 10,000 cycles at 10 A/g nih.gov.

Potassium-Ion Batteries (PIBs): Nickel monosulfide (NiS) has also shown potential as an anode material for PIBs, exhibiting a capacity of 642 mAh/g at 0.5 A/g and 37 mAh/g at 100 A/g rsc.org.

Electrocatalysis for Energy Conversion

Other Electrocatalytic Applications (e.g., CO₂ Reduction, Alcohol Oxidation)

This compound (NiS) materials are emerging as promising electrocatalysts for a variety of reactions beyond hydrogen evolution and oxygen evolution, including the electrochemical reduction of carbon dioxide (CO₂RR) and the electro-oxidation of alcohols (AOR). These applications are crucial for sustainable energy conversion and the synthesis of valuable chemicals.

Electrocatalytic CO₂ Reduction: The electrochemical reduction of CO₂ offers a pathway to convert a greenhouse gas into useful chemical feedstocks and fuels, contributing to carbon neutrality. This compound-based materials have demonstrated significant potential in this area. For instance, bulk iron-nickel sulfide, specifically pentlandite (Fe₄.₅Ni₄.₅S₈), has shown CO₂RR activity, achieving a peak Faradaic efficiency (FE) of 87% for carbon monoxide (CO) and 13% for methane (B114726) at a current density of 3 mA cm⁻² and a potential of -1.8 V vs. the Normal Hydrogen Electrode (NHE) nih.govresearchgate.net. At the same potential, it exhibits suppressed hydrogen evolution and primarily produces CO with a FE of 72% nih.gov. A FeS₂/NiS nanocomposite has also been synthesized, which selectively reduces CO₂ to methanol (B129727) (CH₃OH) with an overpotential of 280 mV and a high FE of up to 64% at -0.6 V vs. the Reversible Hydrogen Electrode (RHE) researchgate.net. Furthermore, sulfur-doped Ni-N-C catalysts (Ni-NS-C) have shown remarkable activity for CO₂ to CO conversion, achieving a current density of 20.5 mA cm⁻² at -0.80 V vs. RHE with a near 100% CO Faradaic efficiency researchgate.net. Atomically dispersed nickel catalysts, such as NiNx-600, have demonstrated exceptional performance for CO₂ electroreduction (ECO₂R) to CO, reaching a partial current density (jCO) of 61.85 mA cm⁻² and a high FECO of 99%, indicating superior intrinsic activity compared to Ni nanoparticles frontiersin.orgfrontiersin.org. Research also indicates that nickel-derived catalysts' performance in CO₂RR is influenced by parameters like temperature, potential, and electrolyte composition, with FE showing an optimum around -1.125 V vs. RHE acs.org.

Electrocatalytic Alcohol Oxidation: The electro-oxidation of alcohols is a key process for synthesizing valuable chemicals and generating hydrogen at the anode in electrochemical devices. This compound (NiS) nanoparticles have been reported to exhibit excellent electrocatalytic performance for the oxidation of ethanol (B145695) and methanol in basic media acs.orgcsic.esresearchgate.net. Specifically, NiS catalysts achieved current densities of up to 175.5 mA cm⁻² for ethanol oxidation and 145.1 mA cm⁻² for methanol oxidation at 1.6 V vs. RHE acs.orgcsic.esresearchgate.net. The Faradaic efficiency for methanol conversion to formate (B1220265) was reported as 98%, and for ethanol to acetate (B1210297) as 81% acs.orgcsic.esresearchgate.net. Density functional theory (DFT) calculations suggest that the presence of sulfate ions on the formed NiOOH surface plays a crucial role by modifying the electronic properties, thereby enhancing electroconductivity and electron transfer acs.orgcsic.esresearchgate.net. These calculations also revealed that the dehydrogenation of ethoxy groups is more energetically favorable than methoxy (B1213986) groups on the NiS catalyst surface, which explains the higher observed current densities for ethanol oxidation acs.orgcsic.esresearchgate.net. Co-doped this compound nanowires, such as Ni₂Co₁S₂, have shown high activity for benzyl (B1604629) alcohol oxidation, with a current density of 56.8 mA/cm² at 1.35 V, significantly outperforming pristine Ni₃S₂ nanowires researcher.lifeacs.org. This enhanced activity is attributed to optimized charge redistribution induced by cobalt doping, which promotes the formation of the catalytically active Ni(III) species researcher.lifeacs.org.

Performance Data for Other Electrocatalytic Applications:

| Reaction Type | Catalyst Composition | Target Product / Alcohol | Performance Metric | Value | Reference |

| CO₂ Reduction | Fe₄.₅Ni₄.₅S₈ | CO | Faradaic Efficiency (FECO) at 3 mA cm⁻² | 87% | nih.govresearchgate.net |

| CO₂ Reduction | Fe₄.₅Ni₄.₅S₈ | Methane | Faradaic Efficiency (FECH₄) at 3 mA cm⁻² | 13% | nih.govresearchgate.net |

| CO₂ Reduction | FeS₂/NiS | CH₃OH | Faradaic Efficiency (FECH₃OH) at -0.6 V | 64% | researchgate.net |

| CO₂ Reduction | Ni-NS-C | CO | Current Density at -0.80 V | 20.5 mA cm⁻² | researchgate.net |

| CO₂ Reduction | Ni-NS-C | CO | FECO at -0.80 V | ~100% | researchgate.net |

| CO₂ Reduction | NiNx-600 | CO | Partial Current Density (jCO) at -1.2 V | 61.85 mA cm⁻² | frontiersin.orgfrontiersin.org |

| CO₂ Reduction | NiNx-600 | CO | FECO at -1.2 V | 99% | frontiersin.orgfrontiersin.org |

| Alcohol Oxidation | NiS | Ethanol | Current Density at 1.6 V vs. RHE | 175.5 mA cm⁻² | acs.orgcsic.esresearchgate.net |

| Alcohol Oxidation | NiS | Ethanol | FE (Ethanol to Acetate) | 81% | acs.orgcsic.esresearchgate.net |